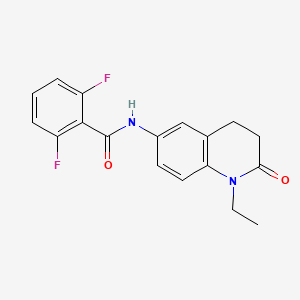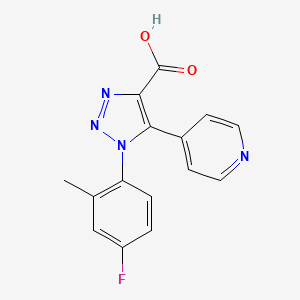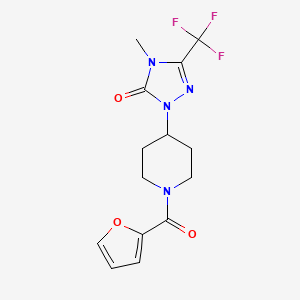
1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone is an organic compound that features a chlorophenyl group and a dimethylphenoxy group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone typically involves the reaction of 4-chlorobenzaldehyde with 2,3-dimethylphenol in the presence of a base, followed by oxidation to form the ethanone structure. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Ethanol or methanol
Oxidizing Agent: Potassium permanganate or chromium trioxide
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Halogenation or nitration can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid)
Major Products:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
- 1-(4-Chlorophenyl)-2-(2,4-dimethylphenoxy)-1-ethanone
- 1-(4-Chlorophenyl)-2-(2,5-dimethylphenoxy)-1-ethanone
- 1-(4-Chlorophenyl)-2-(2,6-dimethylphenoxy)-1-ethanone
Uniqueness: 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone is unique due to the specific positioning of the dimethyl groups on the phenoxy ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different interactions with molecular targets and varied applications in research and industry.
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-(2,3-dimethylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO2/c1-11-4-3-5-16(12(11)2)19-10-15(18)13-6-8-14(17)9-7-13/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVRYRKRFGATSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)C2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-3-phenylpropanamide](/img/structure/B2432304.png)
![2-Chloro-N-[4-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]phenyl]acetamide](/img/structure/B2432305.png)
![3-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2432307.png)


![4-{4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-5-yl}pyrimidin-2-amine](/img/structure/B2432311.png)


![Methyl 2-{[(4-ethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2432316.png)

![1-(2-methylbenzyl)-3-((4-(4-methylpiperidine-1-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2432320.png)
![tert-butyl (4aS,7aS)-1-(carboxy)-octahydro-1H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B2432325.png)

![1-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-phenylpiperazine](/img/structure/B2432327.png)
